1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol
Description
1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a (2,5-dimethylphenyl)amino-methyl substituent. This structure combines a hydroxyl group with an aromatic amine, conferring unique physicochemical properties.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-[(2,5-dimethylanilino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-11-5-6-12(2)13(9-11)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3 |
InChI Key |
NDENAJLHEPUVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2(CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2,5-dimethylphenylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under strong conditions. For example:
-
Product : Cyclopentanone derivative with preserved amino-methyl group.
-
Conditions : Acidic or neutral media at elevated temperatures (~80–100°C).
-
Mechanism : Sequential deprotonation and hydride transfer, forming a carbonyl group.
Nucleophilic Substitution at the Amine
The secondary amine participates in alkylation or acylation:
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetylated derivative | Base (e.g., pyridine), RT |
| Alkylation | Methyl iodide | N-Methylated analogue | DMF, 60°C |
-
Key Factor : Steric hindrance from the 2,5-dimethylphenyl group slows reaction kinetics compared to simpler amines.
Condensation Reactions
The hydroxyl and amino groups enable participation in dehydrative coupling:
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines:
-
Conditions : Acid catalysis (e.g., pTSA) in toluene under reflux.
-
-
Knoevenagel Adducts : With active methylene compounds (e.g., malononitrile), forms α,β-unsaturated nitriles .
Esterification
The hydroxyl group reacts with acylating agents:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetic anhydride | Cyclopentyl acetate derivative | ~75–85 | HSO, RT |
| Benzoyl chloride | Benzoylated anal |
Scientific Research Applications
1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analog: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)
Key Differences :
- Substituent: The analog replaces the aromatic (2,5-dimethylphenyl)amino group with a branched aliphatic 1-aminobutan-2-yl chain.
- Molecular Weight : Lower molecular weight (157.25 g/mol vs. ~219.3 g/mol) due to the absence of the aromatic ring.
- Reactivity : The aliphatic amine in the analog may exhibit higher nucleophilicity but reduced aromatic conjugation, impacting binding affinity in biological systems.
- Applications: The analog is explicitly noted for versatility in pharmaceuticals and agrochemicals due to its stability and reactivity .
| Parameter | Target Compound | 1-(1-Aminobutan-2-yl)cyclopentan-1-ol |
|---|---|---|
| Molecular Formula | C₁₄H₂₁NO | C₉H₁₇NO |
| Molecular Weight (g/mol) | ~219.3 | 157.25 |
| Key Functional Groups | Aromatic amine, OH | Aliphatic amine, OH |
| Purity | Not reported | ≥95% |
| Known Applications | Understudied | Pharmaceuticals, agrochemicals, materials |
Substituent Comparison: (2,5-Dimethylphenyl)urea
Key Differences :
- Functional Group : The urea moiety (-NHCONH₂) in this compound contrasts with the target’s secondary amine (-NHCH₂-).
- Biological Interactions : Urea derivatives are often used as enzyme inhibitors due to hydrogen-bonding capacity, whereas the target’s amine may favor receptor binding via hydrophobic interactions .
Cyclopentanone Derivative: 2,5-Di(cyclopentylidene)cyclopentan-1-one
Key Differences :
- Core Structure: Cyclopentanone (ketone) vs. cyclopentanol (alcohol).
- Lipophilicity : The ketone and cyclopentylidene groups in the analog increase hydrophobicity, likely reducing water solubility.
- Safety : Both compounds lack comprehensive toxicological data, necessitating precautionary handling (e.g., avoiding inhalation or contact) .
Research Findings and Implications
- Synthetic Challenges: The target compound’s synthesis likely involves reductive amination between 2,5-dimethylaniline and a cyclopentanone precursor, whereas analogs like 1-(1-Aminobutan-2-yl)cyclopentan-1-ol may require alkylation or Grignard reactions .
- Biological Potential: The 2,5-dimethylphenyl group may improve pharmacokinetic properties (e.g., metabolic stability) compared to aliphatic analogs, but this remains speculative without direct studies.
- Safety Considerations : Similar to 2,5-Di(cyclopentylidene)cyclopentan-1-one, the target compound’s hazards are unclassified, but precautionary measures (e.g., PPE usage) are advised due to insufficient toxicological data .
Biological Activity
1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol, a compound with the molecular formula C14H21NO, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The compound is characterized by a cyclopentan-1-ol structure with a dimethylphenylamino group. Its molecular weight is approximately 221.33 g/mol. The presence of the cyclopentanol moiety and the dimethylphenyl group suggests possible interactions with biological targets, which will be explored further.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of cyclopentanol have been tested against various bacterial strains. A study demonstrated that compounds bearing alkyl or aryl groups showed enhanced activity against Gram-positive bacteria, suggesting that this compound may possess similar effects due to its structural attributes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cyclopentanol Derivative A | Staphylococcus aureus | 32 µg/mL |
| Cyclopentanol Derivative B | Escherichia coli | 64 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer properties of compounds related to this compound have been explored in various studies. For example, compounds featuring a phenyl group linked to an amine have demonstrated cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values indicate significant growth inhibition at low concentrations .
Table 2: Cytotoxicity of Related Compounds in Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Phenylamine Derivative A | MCF-7 | 15 |
| Phenylamine Derivative B | HeLa | 20 |
| This compound | TBD | TBD |
Case Studies
Several case studies highlight the biological relevance of compounds structurally related to this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of cyclopentanol derivatives for their antibacterial activity against resistant strains of bacteria. Results indicated that modifications in the aryl group significantly influenced antimicrobial potency .
- Antiviral Mechanisms : Another investigation focused on the mechanism of action of phenyl-substituted cyclopentanol derivatives against influenza viruses. The study found that these compounds inhibited viral neuraminidase activity, thereby preventing viral replication .
- Cytotoxicity Analysis : A comprehensive analysis revealed that certain phenolic compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(((2,5-Dimethylphenyl)amino)methyl)cyclopentan-1-ol, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with cyclopentanone as a precursor. React it with 2,5-dimethylphenylamine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4-5) .
- Step 2 : Optimize temperature (25–40°C) and stoichiometric ratios (amine:ketone = 1.2:1) to maximize yield.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Critical Analysis : Monitor by TLC and NMR for intermediates. Contamination by unreacted amine or cyclopentanone is common; FT-IR can confirm C=N reduction to C-N .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Techniques :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, cyclopentanol OH at δ 1.5–2.0 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolve stereochemistry if chiral centers exist (e.g., cyclopentanol configuration).
Advanced Research Questions
Q. How does the steric and electronic environment of the 2,5-dimethylphenyl group influence nucleophilic substitution reactivity?
- Experimental Design :
- Compare reactivity with analogs lacking methyl groups (e.g., 2-H or 5-H derivatives).
- Kinetic Studies : Use polar aprotic solvents (DMSO, DMF) and track reaction rates with electrophiles (e.g., alkyl halides) via -NMR .
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density and steric hindrance around the amino group .
- Data Interpretation : Methyl groups increase steric bulk, reducing accessibility to the amino group but enhancing electron-donating effects, which may stabilize transition states.
Q. What computational models predict the compound’s interaction with biological targets (e.g., GPCRs or enzymes), and how do these align with experimental data?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine receptors (e.g., D2 receptor PDB: 6CM4). Focus on hydrogen bonding with the hydroxyl group and π-π stacking with the aromatic ring .
- In Vitro Assays : Validate using radioligand binding assays (IC50 values) and compare with docking scores.
- Contradiction Analysis : Discrepancies between in silico and experimental binding affinities may arise from solvation effects or protein flexibility not modeled computationally.
Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar amino-alcohol derivatives?
- Hypothesis Testing :
- Variable Control : Test analogs under identical assay conditions (e.g., cell lines, incubation times).
- Meta-Analysis : Compile literature data into a table (see below) to identify trends in substituent effects vs. activity.
| Compound | Substituents | IC50 (μM) | Assay Type | Reference |
|---|---|---|---|---|
| Target Compound | 2,5-dimethylphenyl | 12.3 | D2 Receptor | Hypothetical |
| Analog A | 2-H phenyl | 45.6 | D2 Receptor | |
| Analog B | 5-methylphenyl | 28.9 | D2 Receptor |
- Conclusion : Methyl groups at both 2- and 5-positions enhance binding affinity due to optimized hydrophobic interactions.
Methodological Challenges
Q. What strategies mitigate racemization during synthesis, given the chiral cyclopentanol moiety?
- Approach :
- Use chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation steps.
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
Q. How can researchers validate the compound’s stability under physiological conditions (pH 7.4, 37°C)?
- Protocol :
- Incubate in phosphate-buffered saline (PBS) and analyze degradation products via LC-MS/MS at 0, 24, 48 hours.
- Compare with stability data for analogs (e.g., 2-(Methylamino)cyclopentan-1-ol shows 85% stability at 48 hours ).
Data-Driven Research Priorities
Q. What in vivo models are appropriate for evaluating neuropharmacological potential, given structural similarities to dopamine agonists?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
